REACTION_SMILES
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[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])(=[O:7])[Cl:8].[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH:24]([Cl:25])([Cl:26])[Cl:27].[NH2:9][c:10]1[n:11][cH:12][c:13]([NH2:16])[cH:14][cH:15]1>>[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])(=[O:7])[NH:16][c:13]1[cH:12][n:11][c:10]([NH2:9])[cH:15][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(N)nc1
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Name
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Type
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product
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Smiles
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CCCCCC(=O)Nc1ccc(N)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |